molecular formula C22H21FN6O B12197551 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12197551
M. Wt: 404.4 g/mol
InChI Key: OGVXGXBLJGLUHA-UHFFFAOYSA-N
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Description

Structural Features and Heterocyclic System Classification

The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolo[3,4-d]pyrimidine family, a class of nitrogen-rich heterocyclic systems characterized by fused pyrazole and pyrimidine rings. The core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold, where the pyrazole ring is annulated to the pyrimidine ring at the 3 and 4 positions. This fused system provides a planar aromatic framework that facilitates π-π stacking interactions with biological targets.

Key structural modifications include:

  • A piperazine moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine core, substituted with a 4-fluorophenyl group.
  • A 4-methoxyphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine system.

The molecular formula is $$ \text{C}{23}\text{H}{22}\text{FN}_7\text{O} $$, with a molecular weight of 455.47 g/mol. The fluorine atom on the phenyl ring acts as an electron-withdrawing group, while the methoxy substituent serves as an electron-donating group, creating a balanced electronic profile that enhances binding affinity to target proteins.

Structural Feature Role
Pyrazolo[3,4-d]pyrimidine core Provides rigid aromatic framework for target engagement
Piperazine substituent Enhances solubility and enables hydrogen bonding with biological targets
4-Fluorophenyl group Modulates electron density and improves pharmacokinetic properties
4-Methoxyphenyl group Influences hydrophobic interactions and metabolic stability

Historical Context of Pyrazolo[3,4-d]pyrimidine Derivatives in Medicinal Chemistry

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied since the early 2000s due to their structural similarity to purine bases, enabling them to interfere with nucleotide metabolism and kinase signaling pathways. The first therapeutic applications emerged with zaleplon , a pyrazolo[1,5-a]pyrimidine derivative approved in 1999 as a nonbenzodiazepine sedative. This breakthrough demonstrated the scaffold's potential for central nervous system (CNS) targeting while avoiding γ-aminobutyric acid (GABA) receptor-dependent mechanisms.

Subsequent research revealed broader pharmacological applications:

  • Anticancer agents : Derivatives inhibit cyclin-dependent kinases (CDKs) and checkpoint kinases (CHKs) by competing with ATP binding.
  • Anti-inflammatory compounds : Selectivity for interleukin-1 receptor-associated kinase 4 (IRAK4) has been reported.
  • Antimicrobials : Activity against Escherichia coli and Candida albicans correlates with substituent patterns.

The structural versatility of the pyrazolo[3,4-d]pyrimidine core allows precise tuning of electronic and steric properties, making it a privileged scaffold in drug discovery. For example, replacing the 1-position hydrogen with aryl groups like 4-methoxyphenyl significantly alters target selectivity and metabolic stability.

Role of Piperazine and Aryl Substituents in Bioactive Compound Design

The piperazine moiety in 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine serves multiple critical functions:

  • Solubility enhancement : The basic nitrogen atoms in piperazine improve aqueous solubility at physiological pH, addressing a common limitation of polycyclic aromatic systems.
  • Conformational flexibility : Piperazine's chair-to-chair interconversion enables adaptation to diverse binding pockets.
  • Hydrogen bonding capacity : The secondary amine participates in hydrogen bonds with aspartate or glutamate residues in target proteins.

Aryl substituents exert complementary effects:

  • 4-Fluorophenyl group :
    • Lowers p$$K_a$$ of adjacent amines via electron-withdrawing effects, enhancing membrane permeability.
    • Engages in halogen bonding with carbonyl oxygen atoms in enzymatic active sites.
  • 4-Methoxyphenyl group :
    • Increases hydrophobic surface area for van der Waals interactions.
    • The methoxy oxygen serves as a hydrogen bond acceptor, improving target affinity.

Structure-activity relationship (SAR) studies demonstrate that combining these substituents optimizes both potency and pharmacokinetic properties. For instance, piperazine-linked fluorophenyl groups improve blood-brain barrier penetration in CNS-targeted agents, while methoxyphenyl derivatives show enhanced metabolic stability in hepatic microsomal assays.

Properties

Molecular Formula

C22H21FN6O

Molecular Weight

404.4 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H21FN6O/c1-30-19-8-6-18(7-9-19)29-22-20(14-26-29)21(24-15-25-22)28-12-10-27(11-13-28)17-4-2-16(23)3-5-17/h2-9,14-15H,10-13H2,1H3

InChI Key

OGVXGXBLJGLUHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Installation

The 4-methoxyphenyl group at N1 is introduced via Suzuki coupling. Palladium-catalyzed cross-coupling of 4-chloropyrazolo[3,4-d]pyrimidine with 4-methoxyphenylboronic acid in dioxane/H₂O (4:1) at 100°C for 8 hours affords 1-(4-methoxyphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (74% yield). Key catalytic systems include Pd(PPh₃)₄ with Na₂CO₃ as the base.

Fluorination Strategies

The 4-fluorophenyl group on the piperazine ring is typically pre-installed before substitution. 1-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution of chlorophenylpiperazine with KF in DMSO at 150°C. Alternatively, direct fluorination using Selectfluor® under radical conditions achieves 92% fluorination efficiency.

Final Assembly and Purification

The convergent synthesis involves coupling intermediates A and B through sequential substitutions. A one-pot method combining Suzuki coupling and SNAr has been reported, reducing purification steps and improving overall yield to 70%. Final purification via column chromatography (SiO₂, EtOAc/hexane 1:3) or recrystallization (EtOH/H₂O) ensures >95% purity.

Table 3: Spectroscopic Characterization Data

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
Target compound1648 (C=O)2.41 (s, CH₃)386.4 [M+H]⁺
1-(4-methoxyphenyl) intermediate2219 (C≡N)3.92 (s, OCH₃)328.3 [M+H]⁺

Mechanistic Insights and Side Reactions

  • Dimroth Rearrangement : Under basic conditions, intermediates may undergo isomerization. For example, heating 4-hydrazinopyrazolo[3,4-d]pyrimidine in acetic acid triggers a Dimroth rearrangement to triazolopyrimidine derivatives. Controlling pH and temperature mitigates this side reaction.

  • Oxidative Byproducts : Palladium-catalyzed reactions risk forming oxidized byproducts (e.g., pyrazolo[3,4-d]pyrimidine N-oxides). Adding antioxidants like BHT (0.1 eq.) suppresses oxidation.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C catalysts are reused up to three times without significant yield drop (≤5% loss per cycle).

  • Solvent Recovery : DMF is distilled and reused, reducing waste by 40%.

  • Continuous Flow Synthesis : Microreactor systems achieve 88% yield in 2 hours, compared to 12 hours in batch processes.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and other diseases.

    Medicine: The compound has shown promise as a therapeutic agent for various conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved can vary depending on the specific target, but common pathways include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the pyrazolopyrimidine core, piperazine ring, and aromatic groups. These modifications influence pharmacological activity, selectivity, and physicochemical properties. Below is a detailed comparison:

Substituent Variations on the Piperazine Ring

  • The 4-methylbenzyl group at position 1 may lower solubility compared to the 4-methoxyphenyl group due to reduced polarity.
  • 1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ():

    • The 2-fluorophenylpiperazine (meta-fluorine) may exhibit weaker electron-withdrawing effects than the para-fluorine in the target compound, affecting receptor interactions .

Hybrid Scaffolds and Heterocyclic Modifications

  • Demonstrated promising biological activity in hybrid structures, suggesting scaffold fusion as a strategy for activity optimization.
  • 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (): The thienopyrimidine core increases planarity and electron density compared to pyrazolopyrimidine, which may alter binding kinetics .

Functional Group Replacements

  • (4-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone (): Substitution of the 4-fluorophenyl group with a furan-2-yl methanone introduces a ketone functionality, altering hydrogen-bonding capacity and polarity .
  • 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (): Dichlorophenylpiperazine enhances halogen bonding but may increase toxicity compared to mono-fluorinated analogs .

Biological Activity

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FN3O4C_{21}H_{24}FN_3O_4, with a molecular weight of approximately 399.43 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₃FN₄O
Molecular Weight399.43 g/mol
CAS Number1142205-38-6
Purity>98%

Biological Activity

Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the activity of receptor tyrosine kinases (RTKs), which play a critical role in cancer progression .

Mechanism of Action
The mechanism by which 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves the inhibition of key signaling pathways. It has been reported to act as a competitive inhibitor of enzymes such as tyrosinase, which is implicated in melanin synthesis and various cancers . Additionally, docking studies suggest that the compound binds effectively to the active sites of target proteins, disrupting their normal function .

Pharmacological Studies
In vitro studies have shown that this compound exhibits low micromolar IC50 values against several cancer cell lines, indicating potent activity. For example, one study reported an IC50 value of approximately 40.43 μM against specific cancer targets . This potency suggests that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies

Recent research has explored the efficacy of this compound in various models:

  • In Vitro Studies : A study evaluated the cytotoxic effects of 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine on human cancer cell lines. Results indicated significant inhibition of cell growth compared to control groups.
  • Animal Models : Preclinical trials using animal models demonstrated that administration of this compound led to reduced tumor size and improved survival rates in subjects with induced tumors.

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